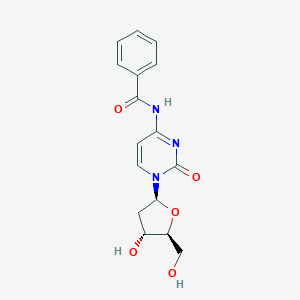

N4-Benzoyl-2'-Desoxycytidin

Übersicht

Beschreibung

N4-Benzoyl-2’-deoxycytidine: is a synthetic nucleoside derivative of the naturally occurring nucleoside 2’-deoxycytidine. It is characterized by the presence of a benzoyl group attached to the nitrogen atom at the fourth position of the cytidine base. This modification enhances the compound’s stability and alters its biological activity, making it a valuable tool in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

N4-Benzoyl-2’-deoxycytidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleosides and nucleotides with potential anticancer activity.

Biology: The compound is utilized in the study of DNA-protein interactions and the mechanisms of DNA replication and repair.

Medicine: N4-Benzoyl-2’-deoxycytidine derivatives are investigated for their antiviral and anticancer properties.

Industry: It is employed in the production of oligonucleotides for therapeutic and diagnostic purposes.

Wirkmechanismus

Target of Action

N4-Benzoyl-2’-deoxycytidine is a synthetic nucleoside analog of the natural nucleoside deoxycytidine (dC) . Its primary target is DNA polymerase , an enzyme that plays a crucial role in DNA replication .

Mode of Action

As a competitive inhibitor of DNA polymerase, N4-Benzoyl-2’-deoxycytidine interacts with its target by mimicking the natural substrate, deoxycytidine . This interaction results in the inhibition of DNA replication, thereby affecting the proliferation of cells .

Biochemical Pathways

The primary biochemical pathway affected by N4-Benzoyl-2’-deoxycytidine is the DNA replication pathway . By inhibiting DNA polymerase, the compound disrupts the normal replication process, leading to downstream effects such as cell cycle arrest and potentially cell death .

Result of Action

The molecular and cellular effects of N4-Benzoyl-2’-deoxycytidine’s action primarily involve the inhibition of DNA replication . This can lead to a halt in cell proliferation, making the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N4-Benzoyl-2’-deoxycytidine can be synthesized through several methods. One common approach involves the benzoylation of 2’-deoxycytidine. The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or chromatography to obtain high purity N4-Benzoyl-2’-deoxycytidine .

Industrial Production Methods: Industrial production of N4-Benzoyl-2’-deoxycytidine often employs automated DNA synthesizers using solid-phase techniques based on phosphoramidite chemistry. This method allows for the efficient and scalable production of oligonucleotides containing N4-Benzoyl-2’-deoxycytidine .

Analyse Chemischer Reaktionen

Types of Reactions: N4-Benzoyl-2’-deoxycytidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N4-benzoyl-2’-deoxyuridine.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: N4-Benzoyl-2’-deoxyuridine.

Reduction: N4-Hydroxy-2’-deoxycytidine.

Substitution: Various N4-substituted-2’-deoxycytidine derivatives.

Vergleich Mit ähnlichen Verbindungen

2’-Deoxycytidine: The natural nucleoside without the benzoyl modification.

N4-Benzoylcytidine: A similar compound with the benzoyl group but without the deoxy modification.

N4-Benzoyl-2’-deoxyuridine: An oxidized derivative of N4-Benzoyl-2’-deoxycytidine.

Uniqueness: N4-Benzoyl-2’-deoxycytidine is unique due to its specific modification at the fourth position of the cytidine base, which enhances its stability and alters its biological activity. This makes it a valuable tool in the synthesis of nucleosides and nucleotides with potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSJHJFNKMUKCN-OUCADQQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4836-13-9 | |

| Record name | N4-Benzoyl-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4836-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzoyl-2'-deoxycytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of N4-benzoyl-2′-deoxycytidine in oligonucleotide synthesis?

A1: N4-benzoyl-2′-deoxycytidine serves as a protected building block in oligonucleotide synthesis. [] It can be converted into its corresponding phosphoramidite derivative, which facilitates the stepwise addition of nucleotides during solid-phase synthesis. [] Specifically, the research highlights the use of 5′-O-(1-methoxy-1-methylethyl)-protected 3′-(2-cyanoethyl-N,N-diisopropyl-phosphoramidite) of N4-benzoyl-2′-deoxycytidine in the synthesis of a pentameric oligonucleotide. []

Q2: How does N4-benzoyl-2′-deoxycytidine contribute to metagenomic studies?

A2: N4-benzoyl-2′-deoxycytidine plays a crucial role in a high-throughput screening method for identifying amidohydrolase enzymes from metagenomic libraries. [] Researchers utilized N4-benzoyl-2′-deoxycytidine as the sole uridine source for an engineered Escherichia coli strain (DH10B ∆pyrFEC) auxotrophic for uridine. [] This approach allows for the selection of microorganisms expressing amidohydrolases capable of cleaving the benzoyl group from N4-benzoyl-2′-deoxycytidine, enabling the bacteria to grow and be identified. []

Q3: What stereochemical insights were gained from studying N4-benzoyl-2′-deoxycytidine derivatives?

A3: Investigations into the stereochemistry of N4-benzoyl-2′-deoxycytidine 3′-O-(Se-methyl methanephosphonoselenolate) provided important information about nucleophilic substitution reactions at phosphorus centers. [] X-ray crystallography revealed that DBU/LiCl-assisted condensation reactions with this derivative proceed with net inversion of configuration at the phosphorus atom. [] This finding rectified earlier assumptions and highlighted the importance of careful stereochemical analysis in oligonucleotide synthesis. []

Q4: Can you elaborate on the use of modified cyclodextrins in oligonucleotide synthesis, particularly involving N4-benzoyl-2′-deoxycytidine?

A4: Researchers explored the use of acetylated and methylated β-cyclodextrins as soluble supports for oligonucleotide synthesis. [] They attached a 5′-O-protected 3′-O-(hex-5-ynoyl)thymidine molecule to these modified cyclodextrins. [] Subsequently, they demonstrated the practicality of these supports by synthesizing a 3′-TTT-5′ trimer using commercially available 5′-O-(4,4′-dimethoxytrityl)thymidine 3′-phosphoramidite. [] While the research doesn't directly demonstrate the use of N4-benzoyl-2′-deoxycytidine with these modified cyclodextrin supports, it lays the groundwork for potentially using them with various nucleoside phosphoramidites, including those derived from N4-benzoyl-2′-deoxycytidine, in future oligonucleotide synthesis endeavors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)